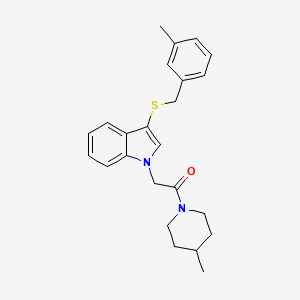

![molecular formula C27H30N4O5 B2366278 2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-62-4](/img/structure/B2366278.png)

2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups, including two phenyl rings, a triazolo ring, and a quinazolinone ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, a triazolo ring, and a quinazolinone ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenyl rings could contribute to its hydrophobicity, while the triazolo and quinazolinone rings could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen

Energetic Materials

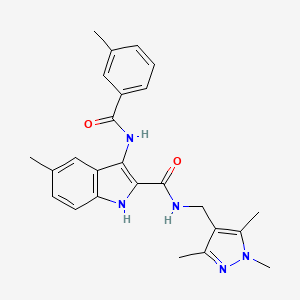

Compounds with a [1,2,4]triazolo backbone have been used in the synthesis of energetic materials . These materials are characterized by their insensitivity towards external stimuli and excellent detonation performance, making them suitable for use as secondary explosives .

Anticancer Agents

Triazoloquinazoline derivatives have shown promising anticancer properties . They have been found to inhibit the activation of AKT1 and AKT2, proteins that play a key role in cell survival and proliferation . This makes them potential candidates for the development of new chemotherapeutic agents .

VEGFR-2 Inhibitors

Some triazoloquinazoline derivatives have been synthesized and tested as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway can effectively suppress tumor growth .

A2B Receptor Antagonists

Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed and synthesized as potential A2B receptor antagonists . The A2B receptor has been correlated with anticancer activity, and an efficient A2B antagonist could potentially be developed into a new chemotherapeutic agent .

Thermally Stable Materials

The fused-triazole backbone has been used in the construction of very thermally stable energetic materials . These materials have potential applications in various fields that require high thermal stability .

Inhibitors of Akt Phosphorylation

Triazolo[3,4-b]thiadiazoles have shown potential as inhibitors of Akt phosphorylation . Akt is a protein kinase involved in cell survival and proliferation, and its inhibition could have therapeutic applications in cancer treatment .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that similar compounds have shown various properties, such as weak luminescent properties in mecn solution, unexpected quasi-reversible electroreduction peak, and ambipolar semiconductor properties .

Biochemical Pathways

Similar compounds have been found to exhibit various properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit excellent thermal stability , suggesting that they may have good stability in biological systems.

Result of Action

Similar compounds have been found to exhibit various properties, such as excellent insensitivity toward external stimuli and very good calculated detonation performance .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, similar compounds have been found to exhibit excellent thermal stability , suggesting that they may be stable under a wide range of temperatures.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O5/c1-27(2)13-17-23(18(32)14-27)24(15-7-9-19(33-3)21(11-15)35-5)31-26(28-17)29-25(30-31)16-8-10-20(34-4)22(12-16)36-6/h7-12,24H,13-14H2,1-6H3,(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOUAJZFPFULC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)

![3-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2366207.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)